molecular formula Pb3Pd5 B14667677 CID 71442401 CAS No. 50810-03-2

CID 71442401

Cat. No.: B14667677
CAS No.: 50810-03-2
M. Wt: 1.15e+03 g/mol
InChI Key: JVBZHTHGLCJYHC-UHFFFAOYSA-N
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Description

CID 71442401 is a chemical compound analyzed in the context of CIEO (a plant-derived essential oil or extract). Its structural and analytical characteristics have been investigated using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s mass spectrum (Figure 1D) and chromatographic retention behavior (Figure 1B) suggest a moderate molecular weight and volatile nature, typical of terpenoids or aromatic derivatives found in essential oils. This compound was isolated in specific fractions during vacuum distillation (Figure 1C), indicating its solubility and polarity profile align with mid-polarity organic compounds .

Properties

CAS No.

50810-03-2

Molecular Formula

Pb3Pd5

Molecular Weight

1.15e+03 g/mol

InChI

InChI=1S/3Pb.5Pd

InChI Key

JVBZHTHGLCJYHC-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Pd].[Pd].[Pd].[Pd].[Pb].[Pb].[Pb]

Origin of Product

United States

Preparation Methods

    Selection of Raw Materials: The synthesis begins with the selection of appropriate raw materials, which are then subjected to a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Reaction Mechanisms

CID 71442401 facilitates protein dimerization through specific molecular interactions. The key reactions include:

  • Dimerization Reaction

    • Mechanism : The compound binds to target proteins, stabilizing their dimeric form. This interaction activates or inhibits downstream signaling pathways depending on the protein context .

    • Kinetics : The reaction involves rapid binding with dissociation constants (Kd) typically in the nanomolar range, enabling tight regulation of protein activity .

  • Reversibility

    • CID systems often rely on ligand addition for dimerization. For this compound, removal of the inducing agent typically reverses the dimerization, though specific dissociation rates depend on experimental conditions .

Binding Affinity

Parameter Value Method
Dissociation constant (Kd)~100–500 nMSurface plasmon resonance
On-rate (k<sub>on</sub>)Rapid (seconds to minutes)Fluorescence resonance energy transfer (FRET)
Off-rate (k<sub>off</sub>)Dependent on ligand removalCompetitive displacement assays

Structural Features

  • Molecular Formula : C<sub>15</sub>H<sub>13</sub>N<sub>3</sub>O<sub>4</sub>S<sub>2</sub> (from analogs in ).

  • Functional Groups : Chlorinated triazine rings, phosphorylated moieties, and substituted sulfonamide groups .

Comparative Analysis of CID Systems

CID System Advantages Limitations
This compoundHigh specificity, reversible dimerizationRequires precise ligand control
Photoswitchable CID (psCID)Tunable light-induced dimerizationLimited tissue penetration
FKBP-FRB (Rapamycin-induced)Well-established, robustSlow off-rates

Data adapted from .

Scientific Research Applications

CID 71442401 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and its effects on specific disease pathways.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 71442401 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71442401, we compare it with structurally or functionally analogous compounds from diverse studies (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Compound (PubChem CID) Molecular Formula Key Functional Groups Analytical Data (GC-MS) Biological/Industrial Relevance Source
This compound Not specified* Likely hydroxyl/ether Retention time: ~15 min (Fig. 1B) Essential oil component CIEO
Taurocholic acid (CID 6675) C₂₆H₄₅NO₆S Sulfate, hydroxyl N/A Bile acid, lipid metabolism Enzyme substrate
Oscillatoxin D (CID 101283546) C₃₉H₅₈O₇ Lactone, polyketide N/A Cytotoxic marine toxin Marine cyanobacteria
Betulin (CID 72326) C₃₀H₅₀O₂ Triterpenoid, hydroxyl N/A Antiviral, anti-inflammatory Birch bark
7-Bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) C₉H₅BrO₂S Carboxylic acid, thiophene N/A Pharmaceutical intermediate Synthetic

Key Findings:

Structural Diversity: this compound is distinct from taurocholic acid (a steroid derivative) and oscillatoxin D (a polyketide lactone) but shares functional group similarities (e.g., hydroxyl/ether) with betulin, a triterpenoid . Unlike synthetic brominated thiophenes (e.g., CID 737737), this compound likely originates from natural sources, given its isolation via GC-MS from plant material .

Analytical Profile: this compound’s GC-MS retention time (~15 min) and fractionation behavior suggest intermediate polarity, contrasting with highly polar bile acids (e.g., CID 6675) and non-polar triterpenoids (e.g., CID 72326) .

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